D-Threonine, N-acetyl-

Description

BenchChem offers high-quality D-Threonine, N-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Threonine, N-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-acetamido-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXUVCGOLSNLQ-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453757 | |

| Record name | D-Threonine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197302-88-8 | |

| Record name | D-Threonine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Unveiling the Enigma of N-acetyl-D-threonine: A Guide to its Potential Biological Significance

Abstract

N-acetyl-D-threonine is a non-proteinogenic amino acid derivative that exists at the crossroads of several fundamental biological processes: D-amino acid metabolism, post-translational modification, and cellular signaling. Unlike its L-isoform, the specific biological significance of N-acetyl-D-threonine remains largely uncharted territory. This technical guide moves beyond a simple recitation of facts to provide a synthesized, expert-driven framework for understanding and investigating its potential roles. We will deconstruct the molecule into its core components—the D-amino acid scaffold and the N-acetyl modification—to build a logical case for its putative functions. By examining related biological systems, from bacterial cell wall synthesis to mammalian neuromodulation and the burgeoning field of N-acyl amino acid signaling, this paper hypothesizes potential metabolic fates, signaling capabilities, and pharmacological relevance. Furthermore, we provide actionable, detailed methodologies and experimental workflows designed to empower researchers to probe the function of this enigmatic molecule, transforming speculation into validated biological insight.

Introduction: The Chirality Conundrum in Biology

Life's molecular machinery is overwhelmingly homochiral, demonstrating a profound preference for L-amino acids in ribosomal protein synthesis.[1] For decades, D-amino acids were considered biological rarities, primarily confined to the non-ribosomally synthesized peptidoglycan of bacterial cell walls.[1][2] However, advanced analytical techniques have revealed that D-amino acids are not mere curiosities but are present and functionally significant across all domains of life, including mammals.[2][3] Notable examples include D-serine and D-aspartate, which act as critical neurotransmitters and endocrine modulators in the central nervous system.[4][5]

This expanding appreciation for D-amino acid biology brings molecules like N-acetyl-D-threonine into sharp focus. The addition of an N-terminal acetyl group, a common biochemical modification, further complicates its potential role.[6] While N-acetyl-L-threonine is a known metabolite, the biological context of its D-enantiomer is undefined.[7][8] This guide will explore the potential significance of N-acetyl-D-threonine by dissecting the known roles of its constituent parts and proposing a roadmap for future investigation.

Deconstructing the Molecule: Known Functions of its Components

To hypothesize the function of N-acetyl-D-threonine, we must first understand the established biological relevance of its core structures: the D-amino acid configuration and the N-acetyl modification.

The Biological Landscape of D-Amino Acids

D-amino acids serve diverse and critical functions that are distinct from their L-counterparts:

-

Bacterial Physiology: D-alanine and D-glutamate are fundamental components of peptidoglycan, providing structural integrity to the bacterial cell wall and conferring resistance to standard proteases that target L-amino acid linkages.[1][2] Bacteria have also been shown to release extracellular D-amino acids to regulate biofilm development and cell wall remodeling.[5]

-

Mammalian Neuromodulation: D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a vital role in synaptic plasticity, learning, and memory.[4] Similarly, D-aspartate is involved in hormone secretion and the development of the nervous system.[5]

-

Metabolic Roles: Certain organisms, particularly microbes, can utilize D-amino acids as a nutrient source.[2] In Saccharomyces cerevisiae, D-threonine has been identified as a metabolite.[9]

N-Acetylation: A Ubiquitous Regulatory Modification

N-acetylation is one of the most common protein modifications in eukaryotes, typically involving the transfer of an acetyl group from acetyl-CoA to an amino group.[6][10] Its significance extends to free amino acids as well.

-

Protein Stability and Function: N-terminal acetylation of proteins can protect them from degradation and mediate protein-protein interactions.[11]

-

Metabolism of Free Amino Acids: Free N-acetylated amino acids can arise from the breakdown of acetylated proteins or direct enzymatic acetylation.[8] For instance, the yeast Saccharomyces cerevisiae possesses a D-amino acid N-acetyltransferase, an enzyme that acts specifically on D-amino acids, suggesting a dedicated pathway for their modification.[12]

-

N-Acyl Amino Acid (NAAA) Signaling: A broader class of molecules, NAAAs, where an amino acid is linked to a fatty acid, are emerging as important endogenous signaling molecules involved in processes from energy homeostasis to neuroprotection.[13][14] While N-acetyl-D-threonine has a short acetyl chain, it belongs to this chemical family.

The table below summarizes the context from which we can infer the potential roles of N-acetyl-D-threonine.

| Molecule Class | Key Examples | Established Biological Significance | Citation(s) |

| D-Amino Acids | D-Alanine, D-Glutamate | Essential components of bacterial peptidoglycan cell walls. | [1][2][5] |

| D-Serine, D-Aspartate | Neurotransmitters and neuromodulators in the mammalian brain. | [4][5] | |

| N-Acetyl-L-Amino Acids | N-Acetyl-L-Threonine | Metabolite from protein degradation or direct acetylation. | [7][8] |

| N-Acetyl-L-Tryptophan | Neuroprotective agent; inhibits mitochondrial cytochrome c release. | [15] | |

| N-Acyl Amino Acids | N-arachidonoyl glycine | Endocannabinoid-related signaling lipid. | [13] |

| Stearoyl-L-serine/threonine | Exert neuroprotective activity. | [13] |

Hypothesized Biological Significance of N-acetyl-D-threonine

Based on the established principles of D-amino acid and N-acetylation biology, we can formulate several compelling hypotheses regarding the function of N-acetyl-D-threonine.

Hypothesis 1: A Regulated Metabolic Intermediate

The existence of D-amino acid N-acetyltransferases suggests that N-acetyl-D-threonine could be a product of a specific enzymatic pathway.[12] This pathway might serve several purposes:

-

Detoxification: Cells may acetylate excess D-threonine (from diet or gut microbiota) to neutralize it or prepare it for excretion.

-

Metabolic Control: Acetylation could prevent D-threonine from entering other metabolic pathways, effectively sequestering it until needed. The molecule could then be a substrate for N-acyl amino acid hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) or Peptidase M20 Domain Containing 1 (PM20D1), which would release D-threonine and acetate upon cleavage.[16]

Caption: Potential metabolic context of N-acetyl-D-threonine.

Hypothesis 2: A Tool for Pharmacological Development

The inclusion of non-proteinogenic amino acids, including D-isomers and N-terminally capped residues, is a well-established strategy in drug development to enhance the properties of peptide therapeutics.[17]

-

Increased Proteolytic Stability: The D-configuration and the N-acetyl cap render peptides resistant to degradation by common peptidases and proteases, thereby increasing their in vivo half-life.[17]

-

Modulation of Bioactivity: The unique stereochemistry can alter the binding affinity and selectivity of a peptide for its target receptor.

Therefore, N-acetyl-D-threonine could serve as a valuable chiral building block for synthesizing novel peptidomimetics with improved pharmacokinetic profiles.[9]

Hypothesis 3: A Novel Signaling Molecule

Drawing parallels with the broader class of N-acyl amino acids, N-acetyl-D-threonine could function as a signaling molecule.[13] The chirality is likely critical; studies on N-acetyl-tryptophan isomers have shown that the L-form is neuroprotective while the D-form is inactive, indicating that any potential receptor or enzyme interaction would be highly stereospecific.[15] Its signaling function could be relevant in:

-

Inter-kingdom communication: As a potential bacterial metabolite, it could influence host cell physiology.

-

Immune modulation or neuromodulation: As an endogenous molecule, it could interact with specific receptors to trigger downstream signaling cascades.

A Practical Guide to Investigation: Experimental Protocols

Validating the hypotheses above requires a systematic and multi-faceted experimental approach. Here, we outline core methodologies for researchers entering this field.

Protocol: Synthesis and Isotopic Labeling

Objective: To produce N-acetyl-D-threonine for use in biological assays. An isotopically labeled version is crucial for metabolic tracing studies.

Methodology (adapted from BenchChem[11]):

-

Dissolution: Dissolve D-Threonine (or an isotopically labeled variant, e.g., D-Threonine-¹³C₄,¹⁵N) in a 1:1 mixture of glacial acetic acid and acetic anhydride.

-

Acetylation Reaction: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often an oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Protocol: Quantification in Biological Samples via LC-MS/MS

Objective: To develop a sensitive method to detect and quantify N-acetyl-D-threonine in complex biological matrices like plasma, urine, or cell lysates.

Methodology:

-

Sample Preparation:

-

For plasma or cell lysates, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled N-acetyl-D-threonine).

-

Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

Chromatographic Separation:

-

Use a chiral chromatography column (e.g., a Chiralpak series column) to separate N-acetyl-D-threonine from its L-isoform.

-

Employ a gradient elution using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry Detection:

-

Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize parent-to-fragment ion transitions for both the analyte and the internal standard to ensure specificity and sensitivity. For N-acetyl-threonine (C₆H₁₁NO₄, MW 161.16), a likely precursor ion is [M+H]⁺ at m/z 162.1.

-

Workflow: Functional Characterization

The following workflow provides a logical progression for elucidating the biological role of N-acetyl-D-threonine.

Caption: Experimental workflow for functional characterization.

Conclusion and Future Directions

The biological significance of N-acetyl-D-threonine is, at present, an open and compelling question. While direct evidence is scarce, a thorough analysis of related biochemical principles provides a robust foundation for targeted research. The convergence of D-amino acid biology, N-acetylation pathways, and N-acyl signaling suggests that N-acetyl-D-threonine is unlikely to be a mere biological bystander. It may function as a metabolic intermediate, a detoxification product, a novel signaling molecule, or a valuable tool for peptide drug design.

The path forward requires rigorous and systematic investigation. The development of precise analytical tools to detect its presence in biological systems is a critical first step. The experimental workflows outlined in this guide—spanning from biochemical assays to in vivo models—provide a clear strategy to test the proposed hypotheses. Unraveling the role of N-acetyl-D-threonine will not only solve a specific molecular puzzle but will also contribute to our broader understanding of how chemical modifications and stereoisomerism create functional diversity in biology.

References

-

Hernández-Morales, A., et al. (2020). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. Available at: [Link]

-

Sasabe, J., et al. (2020). Distinctive Role of D-amino acids in Biological Homochirality in Life. Frontiers in Astronomy and Space Sciences. Available at: [Link]

-

Armstrong, D. W., et al. (2023). D-Amino acids in biological systems. Chirality, 35(9), 508-534. Available at: [Link]

-

Wikipedia. (n.d.). D-Amino acid. Available at: [Link]

-

Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(7), 1259. Available at: [Link]

-

Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 808945. Available at: [Link]

-

Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available at: [Link]

-

ResearchGate. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Available at: [Link]

-

Imai, K., et al. (2004). D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids. Archives of Microbiology, 182(5), 396-403. Available at: [Link]

-

Yajima, T., et al. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, Biotechnology, and Biochemistry, 74(10), 2106-2109. Available at: [Link]

-

Canadian Science Publishing. (n.d.). N-DICHLOROACETYL DERIVATIVES OF SERINE AND THREONINE AND OF THEIR ESTERS AND SODIUM SALTS. Available at: [Link]

-

ACS Publications. (2022). Biomimetic Glycosylated Polythreonines by N-Carboxyanhydride Polymerization. Biomacromolecules. Available at: [Link]

-

Wikipedia. (n.d.). Threonine. Available at: [Link]

- Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.

-

PubMed Central. (n.d.). The threonine degradation pathway of the Trypanosoma brucei procyclic form. Available at: [Link]

-

PubChem. (n.d.). N-acetyl-L-threonine. Available at: [Link]

-

Ahangarzadeh, S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future Drug Discovery. Available at: [Link]

-

NIH. (n.d.). Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. Available at: [Link]

-

Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife. Available at: [Link]

-

Feng, Z., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 134(5), 956-968. Available at: [Link]

-

Wikipedia. (n.d.). Protein biosynthesis. Available at: [Link]

-

Human Metabolome Database. (2017). Showing metabocard for N-Acetylthreonine (HMDB0062557). Available at: [Link]

-

RxList. (n.d.). Threonine: Health Benefits, Side Effects, Uses, Dose & Precautions. Available at: [Link]

-

ModelSEED. (n.d.). rxn16517 - [protein]-3-O-(N-acetyl-D-glucosaminyl)-L-threonine N-acetylglucosaminyl hydrolase. Available at: [Link]

-

Wikipedia. (n.d.). Amino acid. Available at: [Link]

-

Wikipedia. (n.d.). Post-translational modification. Available at: [Link]

-

PubMed Central. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Available at: [Link]

-

NIH. (2025). Evaluation of safe utilization of l-threonine for supplementation in healthy adults. Available at: [Link]

-

WebMD. (n.d.). Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

-

Care by Design. (n.d.). What Is Threonine? Role, Benefits, And Side Effects. Available at: [Link]

-

RSC Publishing. (2025). Natural products targeting the metabolism of amino acids. Available at: [Link]

-

PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. Available at: [Link]

-

PubMed. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Available at: [Link]

-

ResearchGate. (2025). Novel Serine/Threonine-O-glycosylation with N-Acetylneuraminic acid and 3-Deoxy-D-manno-octulosonic acid by bacterial flagellin glycosyltransferases. Available at: [Link]

-

MDPI. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Available at: [Link]

-

YouTube. (2015). Biochemistry | Catabolism of Threonine & Methionine to Succinyl-S-CoA. Available at: [Link]

-

LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates. Available at: [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 3. d-Amino acids in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 5. D-Amino acid - Wikipedia [en.wikipedia.org]

- 6. Post-translational modification - Wikipedia [en.wikipedia.org]

- 7. N-acetyl-L-threonine | C6H11NO4 | CID 152204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for N-Acetylthreonine (HMDB0062557) [hmdb.ca]

- 9. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 10. Protein biosynthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-acetyl-D-threonine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of N-acetyl-D-threonine, a chiral building block of increasing importance in pharmaceutical research and development. We will delve into its unique structural characteristics, detailed chemical properties, and established protocols for its synthesis and analysis. Furthermore, this document will explore the strategic applications of N-acetyl-D-threonine in the design and synthesis of novel therapeutics, offering insights for researchers, scientists, and drug development professionals.

Unveiling the Molecular Architecture: Structure and Stereochemistry

N-acetyl-D-threonine is a derivative of the non-proteinogenic amino acid D-threonine. The introduction of an acetyl group to the alpha-amino group significantly alters its chemical properties while preserving the inherent chirality of the parent molecule.

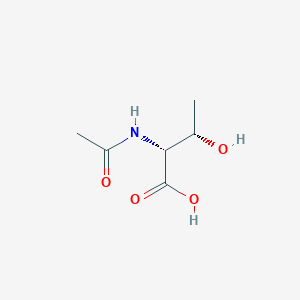

Threonine is unique among the common amino acids as it possesses two stereogenic centers, at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).[][2] The naturally occurring form is L-threonine, which has the (2S,3R) configuration.[3] N-acetyl-D-threonine, the focus of this guide, has the (2R,3S) configuration.

The systematic IUPAC name for N-acetyl-D-threonine is (2R,3S)-2-acetamido-3-hydroxybutanoic acid. The presence of both a hydroxyl group and an acetamido group on a chiral backbone makes it a valuable and versatile synthetic intermediate.

Caption: Molecular structure of N-acetyl-D-threonine.

Physicochemical Properties: A Quantitative Overview

The chemical properties of N-acetyl-D-threonine are crucial for its application in synthesis and drug formulation. The acetylation of the amino group neutralizes its basicity, making the overall molecule acidic due to the carboxylic acid group.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₄ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water and polar organic solvents | [5] |

| Predicted pKa (Carboxylic Acid) | ~3-4 | Inferred from similar N-acetylated amino acids[2][6] |

| Predicted pKa (Amide N-H) | ~18-20 | General chemical knowledge |

Synthesis and Purification: A Step-by-Step Protocol

The most common method for the preparation of N-acetyl-D-threonine is the direct acetylation of D-threonine using acetic anhydride. This method is generally high-yielding and proceeds with retention of stereochemistry.

Experimental Protocol: Synthesis of N-acetyl-D-threonine

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-threonine (1 equivalent) in a suitable solvent such as glacial acetic acid or water.[7]

-

Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise while maintaining the temperature below 10 °C.[7][8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion, slowly add cold water to the reaction mixture to quench the excess acetic anhydride.

-

Isolation: The product can be isolated by removal of the solvent under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure N-acetyl-D-threonine.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Causality Behind Experimental Choices:

-

Acetic Anhydride: A readily available and highly reactive acetylating agent. Using a slight excess ensures complete conversion of the starting material.

-

Ice Bath: The acetylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate and minimizes potential side reactions.

-

Water Quench: Decomposes the unreacted acetic anhydride into acetic acid, which can be easily removed.

-

Recrystallization: A standard purification technique for solid compounds, which removes impurities and yields a crystalline product.

Caption: Experimental workflow for the synthesis of N-acetyl-D-threonine.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of N-acetyl-D-threonine. While experimental spectra for the D-isomer are not widely published, data from the L-isomer and predictions provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (singlet, ~2.0 ppm), the methyl group of the threonine side chain (doublet, ~1.2 ppm), the α-proton (doublet of quartets, ~4.3 ppm), the β-proton (multiplet, ~4.1 ppm), and the amide proton (doublet, ~8.0 ppm). The exact chemical shifts and coupling constants will be dependent on the solvent and pH.[9][10]

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carboxylic acid carbon (~175 ppm), the amide carbonyl carbon (~172 ppm), the α-carbon (~58 ppm), the β-carbon (~67 ppm), the acetyl methyl carbon (~23 ppm), and the side-chain methyl carbon (~20 ppm).[11][12]

Infrared (IR) Spectroscopy:

The IR spectrum of N-acetyl-D-threonine will display characteristic absorption bands corresponding to its functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (amide): A band around 3300 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the 3000-2850 cm⁻¹ region.

-

C=O stretch (carboxylic acid): A strong band around 1720 cm⁻¹.

-

C=O stretch (amide I): A strong band around 1650 cm⁻¹.

-

N-H bend (amide II): A band around 1550 cm⁻¹.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry in negative ion mode will show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ may be observed.

Applications in Drug Discovery and Development

The unique structural features of N-acetyl-D-threonine make it a valuable building block in medicinal chemistry, particularly in the field of peptidomimetics and chiral synthesis.[13][14]

Chiral Building Block:

D-amino acids are non-natural and their incorporation into peptide-based drugs can significantly enhance metabolic stability by reducing susceptibility to proteolysis.[15] N-acetyl-D-threonine, with its defined stereochemistry, serves as a crucial starting material for the synthesis of complex chiral molecules, where precise control of the three-dimensional structure is essential for biological activity.[16][17]

Peptidomimetics:

N-acetylation of the N-terminus of peptides is a common strategy to improve their pharmacokinetic properties.[18] The acetyl group removes the positive charge of the N-terminal amine, which can enhance membrane permeability and reduce enzymatic degradation by aminopeptidases.[19] The incorporation of N-acetyl-D-threonine into a peptide sequence can therefore lead to peptidomimetics with increased stability, longer half-life, and potentially improved oral bioavailability.[20]

Caption: Logical relationship of N-acetyl-D-threonine's properties to drug development advantages.

Safety and Handling

Conclusion

N-acetyl-D-threonine is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry, coupled with the benefits of N-acetylation, provides a powerful tool for medicinal chemists to design and synthesize novel therapeutics with enhanced stability and efficacy. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

Wikipedia. Threonine. [Link]

-

BOC Sciences. Peptidomimetics in Drug Discovery. [Link]

-

ResearchGate. pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. [Link]

-

Carl ROTH. Safety Data Sheet: Amino acid. [Link]

-

Science.gov. pK-values of the diastereomeric amino acid and their N-acetyl and ester derivatives. [Link]

-

Homework.Study.com. Draw all possible stereoisomers of the amino acid threonine. [Link]

-

Capricorn Scientific. (2025, December 2). Safety Data Sheet_NEAA-B_Capricorn_EN. [Link]

-

The Significance of Chiral Building Blocks in Modern Drug Discovery. (n.d.). [Link]

-

National Center for Biotechnology Information. (n.d.). 1D 1H NMR spectrum of glucosylated N α -acetyl-lysine. [Link]

-

ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]

-

peptide nmr. (n.d.). [Link]

-

National Center for Biotechnology Information. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

-

ResearchGate. (2023, June 5). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

-

National Center for Biotechnology Information. (2018, January 29). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. [Link]

- Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. (n.d.). [Link]

-

Nugent, W. A., & Feaster, J. E. (1998). Practical Synthesis of Methyl Z-2-(N-Acetylamino)but-2-Enoate. An Intermediate to D- and L-2-Aminobutyric Acid. Synthetic Communications, 28(9), 1617-1623. [Link]

-

National Center for Biotechnology Information. (n.d.). N-acetyl-L-threonine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). L-Threonine. PubChem. [Link]

-

ResearchGate. (n.d.). Comparison of the 1D 13 C NMR spectra of 20 biogenic amino acids after... [Link]

-

National Center for Biotechnology Information. (n.d.). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. [Link]

-

Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]

-

Wikipedia. (n.d.). Amino acid. [Link]

-

PPD database. (n.d.). [Link]

-

Organic Syntheses. (n.d.). acetylglycine. [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. carlroth.com [carlroth.com]

- 4. N-acetyl-L-threonine | C6H11NO4 | CID 152204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 17093-74-2: N-Acetyl-L-threonine | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 13. Page loading... [guidechem.com]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 17. nbinno.com [nbinno.com]

- 18. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. azolifesciences.com [azolifesciences.com]

- 21. carlroth.com [carlroth.com]

- 22. aksci.com [aksci.com]

Whitepaper: A Researcher's Guide to the Elusive N-acetyl-D-threonine: Investigating its Potential Natural Occurrence in Biological Systems

Abstract

While the existence of N-acetyl-L-threonine as an endogenous metabolite is well-documented, stemming primarily from protein degradation, the natural occurrence of its D-enantiomer, N-acetyl-D-threonine, remains an open and intriguing question in the field of metabolomics and biochemistry. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate the potential presence, biosynthesis, and physiological relevance of N-acetyl-D-threonine in organisms. We synthesize existing knowledge on D-amino acids and N-acetylation, propose hypothetical biosynthetic pathways, and offer detailed, field-proven methodologies for detection and characterization. This whitepaper serves not as a confirmation of its existence, but as a roadmap to empower and guide the scientific community in the exploration of this elusive molecule.

Introduction: The Chirality of Acetylated Amino Acids

N-acetylated amino acids (NAAAs) are a class of metabolites found across various biological systems. While the N-acetylation of L-amino acids is a well-established phenomenon, primarily linked to protein modification and degradation, the world of D-amino acids offers a fascinating and less-explored frontier. D-amino acids, once considered unnatural, are now known to be present in a wide range of organisms, from bacteria to humans, and play significant physiological roles.[1][2][3] This guide focuses on the intersection of these two concepts: the potential natural occurrence of N-acetyl-D-threonine.

Currently, direct evidence for the endogenous presence of N-acetyl-D-threonine in organisms is scarce in published literature. However, the existence of enzymes capable of N-acetylating D-amino acids in certain organisms suggests that its formation is biochemically plausible.[4][5] This document provides a scientifically grounded approach to investigating this possibility, outlining the rationale, methodologies, and challenges inherent in such a pursuit.

The Known Isomer: N-acetyl-L-threonine

To appreciate the quest for the D-isomer, one must first understand the biological context of N-acetyl-L-threonine. It is recognized as an endogenous metabolite in human biofluids and tissues.[6] The primary and most accepted origin of free N-acetyl-L-threonine is the breakdown of N-terminally acetylated proteins, a common post-translational modification in eukaryotes.[7][8]

N-Terminal Acetylation and Protein Degradation

N-terminal acetylation is a crucial protein modification where an acetyl group is attached to the alpha-amino group of the N-terminal amino acid of a protein.[7] Threonine is one of the amino acids that can be N-terminally acetylated. This modification can act as a degradation signal, marking proteins for ubiquitination and subsequent degradation by the proteasome.[7] The release of N-acetyl-L-threonine is, therefore, a byproduct of this fundamental cellular process.

The Precedent: Natural Occurrence and Significance of D-Amino Acids

The investigation into N-acetyl-D-threonine is predicated on the established importance of D-amino acids in nature. Contrary to the central dogma which primarily involves L-amino acids, D-amino acids are found in numerous natural compounds produced by a variety of organisms.[3]

-

Bacteria: D-amino acids are integral components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.

-

Fungi and Marine Animals: Many bioactive peptides produced by these organisms contain D-amino acids, which can confer specific conformations and increased stability.[3]

-

Vertebrates: D-serine acts as a neuromodulator in the mammalian brain, highlighting a functional role beyond microorganisms.[1][2]

The biosynthesis of peptides containing D-amino acids can occur through two primary routes: non-ribosomal peptide synthesis (NRPS) and ribosomal synthesis followed by post-translational modification (RiPPs).[3]

Hypothetical Biosynthetic Pathways for N-acetyl-D-threonine

While no specific enzyme has been identified for the synthesis of N-acetyl-D-threonine, we can hypothesize potential pathways based on known enzymatic activities.

Detoxification Pathway via D-amino acid-N-acetyltransferase

Some organisms, such as the yeast Saccharomyces cerevisiae, possess D-amino acid-N-acetyltransferases (DNTs).[4] These enzymes are involved in the detoxification of D-amino acids by N-acetylating them, which facilitates their removal from the cell.[4] It is plausible that if free D-threonine is present, it could be a substrate for such an enzyme.

Sources

- 1. jpt.com [jpt.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Occurrence of D-amino acids in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. science.gov [science.gov]

- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

An In-Depth Technical Guide to the Putative Metabolic Pathway of N-acetyl-D-threonine in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the metabolic pathway of N-acetyl-D-threonine in mammalian systems is not extensively documented in publicly available literature. This guide synthesizes information from analogous metabolic pathways, including those of D-amino acids and other N-acetylated amino acids, to construct a putative pathway and provide a robust framework for its experimental investigation. The pathways and protocols described herein are based on established biochemical principles and serve as a technical foundation for future research.

Section 1: Introduction and Postulated Biological Significance

N-acetyl-D-threonine is the N-acetylated derivative of the D-enantiomer of threonine. While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are present in small amounts and can have specific biological functions.[1] N-acetylation is a common modification of biomolecules, including amino acids, which can alter their solubility, transport, and metabolic fate.[2][3] The presence of N-acetylated amino acids can result from the breakdown of N-terminally acetylated proteins or potentially from the direct N-acetylation of free amino acids.[3][4]

The study of N-acetyl-D-threonine metabolism is relevant for several fields:

-

Drug Development: Understanding the metabolic stability and pathways of D-amino acid derivatives is crucial, as they are often used to design peptides and drugs with increased resistance to proteolysis.

-

Neuroscience: D-amino acids like D-serine are known neuromodulators, making the study of other D-amino acid derivatives a field of interest.[5]

-

Metabolomics: Identifying and characterizing novel metabolites like N-acetyl-D-threonine can provide insights into uncharacterized metabolic pathways and their potential roles in health and disease.[6]

Given the general principles of xenobiotic and D-amino acid metabolism in mammals, a plausible metabolic pathway for N-acetyl-D-threonine would involve sequential deacetylation followed by oxidative deamination.

Section 2: The Putative Metabolic Pathway

The proposed metabolic journey of N-acetyl-D-threonine in a mammalian system likely involves two primary enzymatic steps, predominantly occurring in the kidney and liver, which are major sites of amino acid metabolism.[7][8]

-

Step 1: Hydrolytic Deacetylation. The first and most critical step is the removal of the N-acetyl group to liberate D-threonine. This reaction is catalyzed by a class of enzymes known as aminoacylases (or acylases).

-

Step 2: Oxidative Deamination. The resulting D-threonine is then likely catabolized by D-amino acid oxidase (DAAO) , a FAD-dependent enzyme that catalyzes the oxidative deamination of D-amino acids.[9]

This two-step process would convert N-acetyl-D-threonine into metabolites that can enter central metabolic pathways.

Key Enzymes and Their Roles

Aminoacylase I (ACY1):

-

Function: ACY1 is a cytosolic, zinc-binding enzyme that catalyzes the hydrolysis of N-acylated or N-acetylated amino acids to yield a free amino acid and acetate.[10][11]

-

Location: It is most highly expressed in the kidney and brain.[7][11] Its high concentration in the renal proximal tubules suggests a primary role in reabsorbing and salvaging amino acids from N-acetylated precursors.[7][8]

-

Substrate Specificity: While ACY1 has a preference for N-acetylated L-amino acids, some aminoacylases have been shown to have activity on D-enantiomers, albeit often with lower efficiency. The specific activity of mammalian ACY1 towards N-acetyl-D-threonine is not characterized but represents a key experimental question.

D-Amino Acid Oxidase (DAAO):

-

Function: DAAO is a peroxisomal flavoenzyme that degrades D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[9][12]

-

Location: In mammals, DAAO is found in various tissues, with high concentrations in the kidney, liver, and brain.[9]

-

Substrate Specificity: DAAO has broad substrate specificity, acting on many neutral and basic D-amino acids.[13] While its activity on D-threonine has been less studied than on D-serine or D-alanine, it is a plausible substrate. Engineering studies have shown that the substrate specificity of DAAO can be modulated.[14][15]

Visualization of the Putative Pathway

The following diagram illustrates the proposed metabolic conversion of N-acetyl-D-threonine.

Caption: Putative metabolic pathway of N-acetyl-D-threonine in mammals.

Section 3: Experimental Framework for Pathway Validation

Validating this hypothetical pathway requires a multi-tiered approach, from in vitro enzymatic assays to in vivo metabolite profiling.

In Vitro Enzyme Assays

Objective: To determine if purified or recombinant mammalian ACY1 and DAAO can directly metabolize N-acetyl-D-threonine and D-threonine, respectively.

Protocol 1: ACY1 Deacetylation Assay

-

Enzyme Source: Obtain purified recombinant human or rodent ACY1.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add a known concentration of N-acetyl-D-threonine (substrate) to the buffer.

-

Initiate the reaction by adding ACY1 enzyme.

-

Incubate at 37°C.

-

Collect aliquots at various time points (e.g., 0, 10, 30, 60 minutes).

-

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or 1% formic acid to precipitate the enzyme.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the substrate (N-acetyl-D-threonine) and the appearance of the product (D-threonine) using a suitable analytical method like LC-MS/MS (see Section 4).

-

Controls: Run parallel reactions without the enzyme (negative control) and with a known ACY1 substrate like N-acetyl-L-methionine (positive control).

Protocol 2: DAAO Oxidation Assay

-

Enzyme Source: Obtain purified recombinant human or rodent DAAO.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3) containing FAD, the essential cofactor for DAAO.

-

Add a known concentration of D-threonine (substrate).

-

Initiate the reaction by adding DAAO enzyme.

-

Incubate at 37°C.

-

-

Detection: The DAAO reaction produces hydrogen peroxide (H₂O₂). Its production can be monitored continuously using a coupled colorimetric assay (e.g., with horseradish peroxidase and a suitable chromogen like Amplex Red).

-

Analysis: Measure the increase in absorbance or fluorescence over time to determine the reaction rate.

-

Controls: Run parallel reactions without the enzyme (negative control) and with a known DAAO substrate like D-alanine or D-serine (positive control).[14]

Cell-Based Metabolism Studies

Objective: To investigate the uptake and metabolism of N-acetyl-D-threonine in intact mammalian cells that endogenously express the relevant enzymes.

Protocol 3: Metabolite Tracing in Cell Culture

-

Cell Lines: Use cell lines known for high metabolic capacity, such as HepG2 (human liver) or HK-2 (human kidney proximal tubule) cells.

-

Substrate: Use stable isotope-labeled N-acetyl-D-threonine (e.g., with ¹³C or ¹⁵N) to distinguish it and its metabolites from endogenous compounds.

-

Experimental Procedure:

-

Culture cells to ~80-90% confluency.

-

Replace the normal culture medium with a serum-free medium containing a known concentration of the labeled N-acetyl-D-threonine.

-

Incubate for various time periods (e.g., 1, 4, 12, 24 hours).

-

At each time point, collect both the culture medium (extracellular fraction) and the cells.

-

For the intracellular fraction, wash cells with ice-cold PBS, then perform a metabolite extraction (e.g., using a cold 80:20 methanol:water solution).

-

-

Analysis: Analyze both extracellular and intracellular fractions by LC-MS/MS to identify and quantify the labeled parent compound and its predicted metabolites (D-threonine, 2-keto-3-hydroxybutyrate).

In Vivo Pharmacokinetic and Metabolite ID Studies

Objective: To identify the metabolites of N-acetyl-D-threonine in a living organism and characterize its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

Protocol 4: Rodent PK and Metabolite Profiling

-

Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

-

Dosing: Administer N-acetyl-D-threonine via a relevant route, such as oral gavage (p.o.) or intravenous injection (i.v.).

-

Sample Collection:

-

Blood: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant. Process to plasma.

-

Urine and Feces: House animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

-

-

Sample Preparation: Process plasma, urine, and fecal homogenates to extract metabolites.

-

Analysis: Analyze the processed samples using high-resolution LC-MS/MS to screen for the parent compound and all potential metabolites.

-

Data Interpretation:

-

Determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for the parent compound.

-

Identify the chemical structures of detected metabolites.

-

Quantify the major metabolites to understand the primary routes of elimination.

-

Experimental Workflow Visualization

Caption: A tiered experimental workflow for validating the metabolic pathway.

Section 4: Analytical Methodologies

The accurate identification and quantification of N-acetyl-D-threonine and its metabolites are critical. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[16][17][18]

Key Considerations for Method Development:

-

Chiral Separation: A crucial aspect is the ability to separate D- and L-enantiomers. This requires a chiral stationary phase (chiral column) in the HPLC system.[5][17]

-

Mass Spectrometry Detection:

-

A triple quadrupole mass spectrometer (QqQMS) operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.[17] This method offers excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for each analyte.

-

High-resolution mass spectrometry (e.g., TOF or Orbitrap) is invaluable for identifying unknown metabolites during the in vivo studies.

-

Table 1: Example LC-MS/MS Parameters for Analyte Quantification

| Parameter | Setting | Rationale |

| Chromatography | ||

| Column | Chiral Crown Ether or similar | To achieve enantioseparation of D- and L-threonine.[17] |

| Mobile Phase | Acidified water and acetonitrile gradient | Provides good peak shape and retention for polar analytes. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale HPLC. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | Amino compounds ionize well in positive mode. |

| MRM Transitions | Analyte-specific (e.g., N-acetyl-D-threonine: m/z 162 -> 102) | Requires experimental determination for optimal sensitivity. |

| Collision Energy | Optimized for each transition | To maximize the signal of the product ion. |

| Dwell Time | 50 - 100 ms | Balances sensitivity with the number of data points across a peak. |

Section 5: Conclusion and Future Directions

This guide outlines a scientifically grounded, putative metabolic pathway for N-acetyl-D-threonine in mammalian systems, centered on the sequential action of aminoacylase and D-amino acid oxidase. We have provided a comprehensive experimental framework, including detailed protocols and analytical considerations, to enable researchers to rigorously test this hypothesis.

Future research should focus on:

-

Confirming Enzyme Specificity: Quantitatively determine the kinetic parameters of ACY1 and DAAO for N-acetyl-D-threonine and D-threonine, respectively.

-

Investigating Transporters: Identify the membrane transporters responsible for the cellular uptake of N-acetyl-D-threonine. N-acetylated amino acids may utilize different transporters than their free amino acid counterparts, such as monocarboxylate transporters.[19]

-

Exploring Racemization: Investigate the possibility of an N-acylamino acid racemase (NAAAR) that could interconvert N-acetyl-D-threonine and N-acetyl-L-threonine, potentially shunting the D-enantiomer into L-amino acid metabolic pathways.[20][21]

By systematically applying the methodologies described herein, the scientific community can elucidate the complete metabolic fate of N-acetyl-D-threonine, contributing valuable knowledge to the fields of drug development, metabolism, and neuroscience.

References

A consolidated list of all sources cited in this guide.

- Benchchem. A Comparative Guide to Analytical Methods for the Quantification of D-Amino Acids.

- D'Aniello, S., et al. (2020). Biosensors for D-Amino Acids: Detection Methods and Applications. MDPI.

- Atlas of Science. (2020). A method for highly sensitive detection of D-amino acids.

-

Sasaoka, K., et al. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys. Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]

-

Szökő, É., et al. (2016). Chiral separations for d-amino acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Tang, Q., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. MDPI. Available from: [Link]

-

PLOS. (Date not available). Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLOS Research Journals. Available from: [Link]

-

LCGC International. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. Available from: [Link]

-

Yamauchi, A., et al. (2002). Tissue distribution of and species differences in deacetylation of N-acetyl-L-cysteine and immunohistochemical localization of acylase I in the primate kidney. Journal of Pharmacy and Pharmacology. Available from: [Link]

-

ERA. (Date not available). Directed evolution of an industrial N- acetyl -amino acid racemase. Available from: [Link]

-

BioVendor R&D. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). Available from: [Link]

-

Spandidos Publications. (Date not available). Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). Spandidos Publications. Available from: [Link]

-

Wikipedia. Threonine. Available from: [Link]

-

Gosset. Aminoacylase 1 (ACY1). Available from: [Link]

-

Campopiano, D. J., et al. (2021). The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids. Current Opinion in Biotechnology. Available from: [Link]

-

Human Metabolome Database. (2017). Showing metabocard for N-Acetylthreonine (HMDB0062557). Available from: [Link]

-

UniProt. ACY1 - Aminoacylase-1 - Homo sapiens (Human). Available from: [Link]

-

Lin, Y. R., et al. (2006). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. Journal of Bacteriology. Available from: [Link]

-

Churchill, G. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. Available from: [Link]

-

ResearchGate. (2002). Tissue distribution of and species differences in deacetylation of N-acetyl-L-cysteine and immunohistochemical localization of acylase I in the primate kidney. Available from: [Link]

-

Tang, Q., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals (Basel). Available from: [Link]

-

Pollegioni, L., et al. (1999). Engineering the substrate specificity of D-amino-acid oxidase. Journal of Molecular Biology. Available from: [Link]

-

Pollegioni, L., & Rosini, E. (Date not available). D-Amino acid oxidase: Physiological role and applications. SciSpace. Available from: [Link]

-

Marks, N., et al. (1983). Observations on N alpha-deacetylation of model amino acids and peptides: distribution and purification of a specific N-acyl amino acid releasing enzyme in rat brain. Journal of Neurochemistry. Available from: [Link]

-

Science.gov. n-acetyl amino acids: Topics. Available from: [Link]

-

Zhang, S., et al. (2023). Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. Biotechnology and Bioengineering. Available from: [Link]

-

Tokuyama, S., et al. (1994). Discovery of a Novel Enzyme, N-Acylamino Acid Racemase in an Actinomycete: Screening, Isolation, and Identification. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]

-

Petrosino, S., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available from: [Link]

-

Pollegioni, L., et al. (2002). Engineering the Substrate Specificity of D-Amino-acid Oxidase. Journal of Biological Chemistry. Available from: [Link]

-

Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available from: [Link]

-

Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. Available from: [Link]

-

Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. Available from: [Link]

-

Petrosino, S., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. Available from: [Link]

Sources

- 1. Biosensors for D-Amino Acids: Detection Methods and Applications [mdpi.com]

- 2. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for N-Acetylthreonine (HMDB0062557) [hmdb.ca]

- 4. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

- 5. Chiral separations for d-amino acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 12. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]

- 13. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 14. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. atlasofscience.org [atlasofscience.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. youtube.com [youtube.com]

- 20. The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of N-acetyl-D-threonine: Pathways and Protocols

Introduction

N-acetyl-D-threonine is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. As a non-canonical amino acid derivative, its incorporation into peptides and other molecules can confer unique biological activities and improved pharmacokinetic properties. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions, expensive chiral resolving agents, and the generation of significant waste. In contrast, enzymatic synthesis offers a green, highly selective, and efficient alternative, operating under mild conditions with exceptional stereocontrol.

This in-depth technical guide provides a comprehensive overview of the enzymatic pathways for the synthesis of N-acetyl-D-threonine. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for the production of this valuable compound. This guide will explore two primary enzymatic strategies: direct N-acetylation of D-threonine and dynamic kinetic resolution of racemic N-acetyl-D,L-threonine. For each pathway, we will delve into the key enzymes, their mechanisms, and provide detailed experimental protocols to enable practical implementation in the laboratory.

Pathway 1: Direct Stereoselective N-acetylation of D-threonine

The most direct enzymatic route to N-acetyl-D-threonine involves the stereoselective N-acetylation of the D-threonine precursor. This approach is highly atom-economical and avoids the need for a resolution step. The key enzyme for this transformation is a D-amino acid N-acetyltransferase.

Core Biocatalyst: D-Amino Acid N-Acetyltransferase (Hpa3p) from Saccharomyces cerevisiae

A unique enzyme from baker's yeast, Saccharomyces cerevisiae, encoded by the HPA3 gene, has been identified as a D-amino acid N-acetyltransferase (DNT)[1]. This enzyme, Hpa3p, exhibits high specificity for D-amino acids, making it an ideal candidate for the synthesis of N-acetyl-D-threonine[1]. The physiological role of this enzyme in yeast is believed to be the detoxification of D-amino acids, which can be toxic to the cells[2].

The enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of a D-amino acid[3]. Kinetic studies have shown that Hpa3p follows an ordered bi-bi mechanism, where acetyl-CoA binds to the enzyme first, followed by the D-amino acid. After the acetyl transfer, N-acetyl-D-amino acid is released, followed by Coenzyme A (CoA)[1]. While the enzyme has been shown to act on a wide range of D-amino acids, its activity on D-threonine can be inferred from its broad substrate scope[1].

Workflow for Direct N-acetylation

The overall workflow for this pathway involves the recombinant expression and purification of the D-amino acid N-acetyltransferase, followed by the enzymatic acetylation reaction.

Caption: Workflow for direct enzymatic N-acetylation of D-threonine.

Experimental Protocols

1. Recombinant Expression and Purification of Hpa3p in E. coli

This protocol is adapted from the reported method for Hpa3p purification[1].

-

Gene Synthesis and Cloning: Synthesize the codon-optimized HPA3 gene from Saccharomyces cerevisiae (UniProt ID: P39979) and clone it into a suitable E. coli expression vector, such as pET-28a(+), to include an N-terminal His6-tag for affinity purification.

-

Expression:

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture the cells at a lower temperature, such as 20°C, for 16-18 hours to enhance soluble protein expression.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20 mM imidazole).

-

Elute the His6-tagged Hpa3p with elution buffer (lysis buffer containing 250 mM imidazole).

-

Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

-

2. Enzymatic Synthesis of N-acetyl-D-threonine

-

Reaction Mixture:

-

D-threonine: 50 mM

-

Acetyl-CoA: 60 mM

-

Purified Hpa3p: 0.1 mg/mL

-

Buffer: 100 mM potassium phosphate buffer, pH 7.5

-

Total volume: 10 mL

-

-

Procedure:

-

Combine all components in a reaction vessel.

-

Incubate the reaction mixture at 30°C with gentle agitation.

-

Monitor the reaction progress by HPLC or LC-MS by measuring the formation of N-acetyl-D-threonine and the consumption of D-threonine.

-

Once the reaction reaches completion (typically within a few hours), terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzyme.

-

Centrifuge to remove the precipitated enzyme.

-

The supernatant containing N-acetyl-D-threonine can be further purified by chromatography if necessary.

-

Pathway 2: Dynamic Kinetic Resolution of N-acetyl-D,L-threonine

An alternative and powerful strategy for producing enantiomerically pure N-acetyl-D-threonine is through the dynamic kinetic resolution (DKR) of a racemic mixture of N-acetyl-D,L-threonine. This approach combines the stereoselective hydrolysis of the L-enantiomer by an L-aminoacylase (or the D-enantiomer by a D-aminoacylase) with the in-situ racemization of the remaining N-acetyl-amino acid, allowing for a theoretical yield of 100% of the desired enantiomer[4][5]. For the synthesis of N-acetyl-D-threonine, a D-selective acylase would be used in its reverse (acylation) mode, or more commonly, an L-selective acylase is used to hydrolyze the unwanted L-enantiomer, leaving the desired N-acetyl-D-threonine. The latter is often more practical.

Core Biocatalysts

-

D-Aminoacylase: This enzyme stereoselectively hydrolyzes N-acyl-D-amino acids to the corresponding D-amino acid and a carboxylate[6]. While their primary described function is hydrolysis, the reverse reaction (acylation) is also possible under specific conditions. Commercially available D-aminoacylases exist, and their substrate specificity can be broad[6][7].

-

N-Acylamino Acid Racemase (NAAAR): This enzyme is crucial for the DKR process as it continuously converts the non-reactive N-acyl-L-amino acid into the reactive N-acyl-D-amino acid (or vice versa), thereby driving the reaction to completion towards a single enantiomer[8][9][10]. These enzymes have been identified in various microorganisms[10].

Workflow for Dynamic Kinetic Resolution

The workflow begins with the chemical synthesis of the racemic N-acetyl-D,L-threonine, followed by the enzymatic dynamic kinetic resolution.

Caption: Workflow for Dynamic Kinetic Resolution of N-acetyl-D,L-threonine.

Experimental Protocols

1. Chemical Synthesis of N-acetyl-D,L-threonine

This protocol is based on general methods for the N-acetylation of amino acids[11][12].

-

Reaction:

-

Dissolve D,L-threonine (1 mole) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 moles) to the solution while stirring.

-

Heat the reaction mixture to 80-100°C for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the acetic acid and excess acetic anhydride under reduced pressure.

-

The resulting crude N-acetyl-D,L-threonine can be recrystallized from a suitable solvent system (e.g., water/ethanol) to obtain a pure product.

-

Confirm the identity and purity of the product by NMR and melting point analysis.

-

2. Dynamic Kinetic Resolution of N-acetyl-D,L-threonine

This protocol is a generalized procedure and will require optimization based on the specific enzymes chosen.

-

Enzymes:

-

D-Aminoacylase (e.g., from Alcaligenes faecalis, commercially available).

-

N-Acylamino Acid Racemase (NAAAR) (e.g., from Deinococcus radiodurans or Streptomyces atratus, may require recombinant expression).

-

-

Reaction Mixture:

-

N-acetyl-D,L-threonine: 100 mM

-

D-Aminoacylase: 1 mg/mL

-

NAAAR: 1 mg/mL

-

CoCl2 (often required for D-acylase activity): 1 mM

-

Buffer: 100 mM borate buffer, pH 8.0

-

Total volume: 50 mL

-

-

Procedure:

-

Combine all components in a temperature-controlled reaction vessel.

-

Incubate at the optimal temperature for both enzymes (e.g., 37-50°C) with gentle stirring.

-

Monitor the reaction by chiral HPLC to determine the concentrations of N-acetyl-D-threonine, N-acetyl-L-threonine, and L-threonine.

-

The reaction is complete when N-acetyl-L-threonine is no longer detected and the concentration of L-threonine has reached its maximum.

-

Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes) or by acidification.

-

Remove the precipitated enzymes by centrifugation or filtration.

-

Isolate the N-acetyl-D-threonine from the reaction mixture. This may involve separating it from the L-threonine product, for example, by ion-exchange chromatography.

-

Comparative Analysis of Synthesis Pathways

| Feature | Direct N-acetylation | Dynamic Kinetic Resolution |

| Principle | Stereoselective acetylation of D-threonine | Stereoselective hydrolysis of N-acetyl-L-threonine coupled with racemization |

| Key Enzymes | D-Amino Acid N-Acetyltransferase | D-Aminoacylase and N-Acylamino Acid Racemase |

| Starting Material | D-Threonine, Acetyl-CoA | N-acetyl-D,L-threonine |

| Atom Economy | High | Moderate (acetate is a byproduct) |

| Process Steps | Fewer (enzyme production + synthesis) | More (substrate synthesis + DKR + product separation) |

| Potential Yield | High | Theoretically 100% |

| Enantiomeric Excess | Potentially >99% | Potentially >99% |

| Challenges | Availability and stability of D-amino acid N-acetyltransferase | Enzyme compatibility, separation of product from substrate/byproduct |

Conclusion

The enzymatic synthesis of N-acetyl-D-threonine represents a significant advancement over traditional chemical methods, offering high stereoselectivity, mild reaction conditions, and improved sustainability. This guide has detailed two primary enzymatic strategies: direct N-acetylation using a D-amino acid N-acetyltransferase and dynamic kinetic resolution of racemic N-acetyl-D,L-threonine using a D-aminoacylase and a racemase.

The choice of pathway will depend on factors such as the availability of the starting materials and enzymes, as well as the desired scale of production. The direct N-acetylation pathway is more atom-economical and involves fewer steps, but relies on the efficient expression and activity of the D-amino acid N-acetyltransferase. The dynamic kinetic resolution pathway is a powerful technique that can achieve high yields from a racemic starting material, but requires the careful optimization of a multi-enzyme system and subsequent product purification.

With the protocols and insights provided in this guide, researchers and drug development professionals are well-equipped to explore and implement these enzymatic methods for the efficient and sustainable production of N-acetyl-D-threonine.

References

-

Uo, T., et al. (2004). D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids. Archives of Microbiology, 182(5), 396-403. [Link]

-

Gotor-Fernández, V., et al. (2025). Revisiting D-Acylases for D-Amino Acid Production. ChemBioChem. [Link]

-

Wang, W. C., et al. (2004). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. Journal of Molecular Biology, 342(1), 155-169. [Link]

-

Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3206. [Link]

-

Lim, Y. H., et al. (1993). A new amino acid racemase with threonine alpha-epimerase activity from Pseudomonas putida: purification and characterization. The Journal of biological chemistry, 268(24), 17895–17900. [Link]

-

Lin, C. Y., et al. (2021). Amino acids 93 and 113 distinctly affect NA kinetic parameters and... ResearchGate. [Link]

-

Wikipedia. D-amino-acid N-acetyltransferase. [Link]

-

Yohda, M., et al. (2000). Effects of temperature on kinetic parameters of L-threonine. ResearchGate. [Link]

-

Holland, J. F., et al. (1960). N-DICHLOROACETYL DERIVATIVES OF SERINE AND THREONINE AND OF THEIR ESTERS AND SODIUM SALTS. Canadian Journal of Chemistry, 38(7), 1141-1146. [Link]

-

PDB, et al. (2022). Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. International Journal of Molecular Sciences, 23(15), 8497. [Link]

-

UniProt. HPA3 - D-amino-acid N-acetyltransferase HPA3 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast). [Link]

-

Baxter, S. (2011). Directed evolution of an industrial N- acetyl -amino acid racemase. ERA. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 152204, N-acetyl-L-threonine. [Link]

-

Demkowicz, S., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 26(12), 3647. [Link]

-

Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 70(7), 3907-3913. [Link]

-

Lin, Y. T., et al. (2018). An Effective Recombinant Protein Expression and Purification System in Saccharomyces cerevisiae. Current protocols in molecular biology, 123(1), e62. [Link]

-

Uo, T., et al. (2006). Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids. Archives of Microbiology, 185(1), 39-46. [Link]

-

Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. PubMed. [Link]

-

Lin, Y. T., et al. (2018). An Effective Recombinant Protein Expression and Purification System in Saccharomyces cerevisiae. PubMed. [Link]

- Google Patents. (2013). Synthesis method of D-threonine.

-

Wikipedia. Threonine racemase. [Link]

- Google Patents. (2021). Method for producing n-acetyl dipeptide and n-acetyl amino acid.

-

Pollegioni, L., et al. (1997). Engineering the substrate specificity of D-amino-acid oxidase. Journal of molecular biology, 268(4), 643-657. [Link]

-

ResearchGate. (2019). Dynamic kinetic enzymatic resolutions of synthetic substrates to form... [Link]

-

Macmillan Group. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. [Link]

-

Soda, K., & Osumi, T. (1969). Crystalline amino acid racemase with low substrate specificity. Biochemical and biophysical research communications, 35(3), 363-368. [Link]

-

Hayashi, H., et al. (2003). Product-assisted catalysis as the basis of the reaction specificity of threonine synthase. The Journal of biological chemistry, 278(20), 18017-18022. [Link]

-

Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

-

Asano, Y., et al. (2004). Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and -Amino- -caprolactam Racemase. Journal of the American Chemical Society, 126(4), 1108-1109. [Link]

-

De Cesare, V., & Campopiano, D. J. (2021). The N-Acetyl Amino Acid Racemases (NAAARs); Native and evolved biocatalysts applied to the synthesis of canonical and non-canonical amino acids. Current opinion in biotechnology, 69, 212-220. [Link]

- Google Patents. (1993). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

Wikipedia. Threonine. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Asymmetric Synthesis. Practical Production of D- and L-Threonine. Dynamic Kinetic Resolution in Rhodium and Ruthenium Catalyzed Hydrogenation of 2-Acylamino-3-oxobutyrates. [Link]

-

Yajima, T., et al. (2010). Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Bioscience, biotechnology, and biochemistry, 74(10), 2106-2109. [Link]

-